molecular formula C7H14ClF2NO B13332947 4-(Difluoromethoxy)-3-methylpiperidine hydrochloride

4-(Difluoromethoxy)-3-methylpiperidine hydrochloride

Cat. No.: B13332947
M. Wt: 201.64 g/mol
InChI Key: WEBADUDGAUUHGW-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-methylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a difluoromethoxy group and a methyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-methylpiperidine hydrochloride typically involves the introduction of the difluoromethoxy group into the piperidine ring. One common method involves the reaction of 4-piperidone with difluoromethylating agents under specific conditions. For example, difluorocarbene can be generated in situ using reagents such as potassium fluoride and chlorodifluoromethane, which then reacts with the piperidone to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-methylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products Formed

Scientific Research Applications

4-(Difluoromethoxy)-3-methylpiperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The piperidine ring can act as a scaffold for binding to receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)-3-methylpiperidine hydrochloride
  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
  • 4,4-Difluoropiperidine hydrochloride

Uniqueness

4-(Difluoromethoxy)-3-methylpiperidine hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for the development of pharmaceuticals and other applications where these properties are desirable .

Properties

Molecular Formula

C7H14ClF2NO

Molecular Weight

201.64 g/mol

IUPAC Name

4-(difluoromethoxy)-3-methylpiperidine;hydrochloride

InChI

InChI=1S/C7H13F2NO.ClH/c1-5-4-10-3-2-6(5)11-7(8)9;/h5-7,10H,2-4H2,1H3;1H

InChI Key

WEBADUDGAUUHGW-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1OC(F)F.Cl

Origin of Product

United States

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